molecular formula C17H18O B14427135 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol CAS No. 80355-66-4

4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol

Cat. No.: B14427135
CAS No.: 80355-66-4
M. Wt: 238.32 g/mol
InChI Key: GNLSZFIMBMIBSE-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound characterized by a phenolic structure with a methyl group and a tetrahydronaphthalenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the alkylation of phenol with 4-methyl-1,2,3,4-tetrahydronaphthalene. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with cell membranes and proteins, potentially modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid: Similar structure but with a propanoic acid group.

    1,2,3,4-Tetrahydronaphthalene: Lacks the phenolic group but shares the tetrahydronaphthalenyl structure.

    4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a tetrahydronaphthalenyl group.

Uniqueness

4-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both a phenolic group and a tetrahydronaphthalenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

80355-66-4

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol

InChI

InChI=1S/C17H18O/c1-12-9-10-17(18)16(11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,9-11,15,18H,4,6,8H2,1H3

InChI Key

GNLSZFIMBMIBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCCC3=CC=CC=C23

Origin of Product

United States

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